molecular formula C13H20O3 B3025392 Benzyloxyacetaldehyde diethyl acetal CAS No. 42783-78-8

Benzyloxyacetaldehyde diethyl acetal

Cat. No. B3025392
CAS RN: 42783-78-8
M. Wt: 224.3 g/mol
InChI Key: VTYTZCJKJNWMGA-UHFFFAOYSA-N
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Patent
US05623081

Procedure details

A stirring mixture of 100 g of benzyloxyacetaldehyde diethyl acetal, 500 ml of tetrahydrofuran and 400 ml of 2N sulfuric acid is heated at reflux temperature for 45 minutes. The resulting solution is cooled to room temperature, concentrated in vacuo to 400 ml volume and diluted with 1000 ml of chloroform. The organic layer is washed with water, cold saturated sodium bicarbonate, saturated sodium chloride and dried. The filtrate is evaporated in vacuo to give the product as an oil. The crude oil is purified by Kugelrohr distillation (bath temperature 100° C.) to give 59.0 g of the desired product as a colorless oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][CH:4](OCC)[CH2:5][O:6][CH2:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)C.S(=O)(=O)(O)O>O1CCCC1>[C:8]1([CH2:7][O:6][CH2:5][CH:4]=[O:3])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
C(C)OC(COCC1=CC=CC=C1)OCC
Name
Quantity
400 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 45 minutes
Duration
45 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to 400 ml volume
ADDITION
Type
ADDITION
Details
diluted with 1000 ml of chloroform
WASH
Type
WASH
Details
The organic layer is washed with water, cold saturated sodium bicarbonate, saturated sodium chloride
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)COCC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.